Composti ossigenati organici

Organooxygen compounds are a diverse class of chemical substances that contain oxygen atoms covalently bonded to carbon in their molecular structure. These compounds play crucial roles across various industries due to their unique properties and wide range of applications. Common examples include ethers, alcohols, and ketones, which are essential components in solvents, pharmaceuticals, and polymer synthesis.

Ethers, such as diethyl ether, are widely used as organic solvents for their low boiling points and non-toxic nature. Alcohols, like ethanol and methanol, serve multiple functions; they act not only as fuels but also as intermediates in the production of numerous chemicals, including fragrances and detergents. Ketones, exemplified by acetone, are vital in nail polish removers and as a solvent for various materials due to their strong dissolving power.

The synthesis of organooxygen compounds can vary from simple laboratory reactions to complex industrial processes, requiring precise control over reaction conditions to achieve desired products with optimal purity and yield. These compounds’ versatility makes them indispensable in chemical manufacturing, making them essential for both academic research and commercial production.

- Composti carbonilici

- Carboidrati e coniugati di carboidrati

- Ether

- Alcoli e polioli

- Areni alchili chetoni

- Alchilfenilchetoni

- Cicloesanoli

- composti O-glicosilici

- Aldeidi ariliche

- glicosidi fenolici

- P-benzoquinoni

- idrossibenzaldeidi

- Enoni

- cheton

- oligosaccaridi

- Chetoni ciclici

- Aldeidi a catena media

- Acidi chinici e derivati

- alcoli secondari

- Alcoli terziari

- Acidi zuccherini e derivati

- chetali

- acetali di chetoene

- Aldeidi con idrogeno alfa

- Amino ciclitoli

- Alcoli primari

- Chetoni aril-fenilici

- esteri orto

- Cicloesanoni

- dialioli

- esosi

- pentosi

- Diazoeteri

- Acyloins

- Amino ciclitolo glicosidi

- Beta-idrossichetoni

- alcoli zuccherini

- Alcoli ciclici e derivati

- Eteri alchilari e aromatici

- 4,5-disostituiti 2-deossistreptamine

- Amino zuccheri acili

- glicosidi cianogeni

- Acidi shikimici e derivativi

- acidi N-acilneuramminici

- derivati dell'acido glucuronico

- monosaccaridi

- Gluconolattoni

- Acidi amminici biciclici e derivati

- Ciclopentanoli

- Alfa-clorochetoni

- Eteri dialchilici

- Aminoglicosidi

- Beta-amminochetoni

- Eteri diari

- N-acil-alpha-esosamine

- m-benzoquinoni

- monosaccaridi fosfati

- 4,6-disostituiti 2-deossistreptammine

- composti C-glicosidici

- Enals

- Chetoni aromatici

- glicosammine

- pentosi fosfati

- glucuronidi O-

- Aldeidi a catena corta

- Gliceraldeide-3-fosfati

- Beta-dichetoni

- Composti ossigenati organici

- A-chetooni alfa-idrossili

- Oligosaccaridi solfati

- Alchilglucosinolati

- Beta-idrossialdeidi

- Enoli

- composti 1,3-dicrobonile

- dichetoni alfa

- Chetoni alfa-acilossio

- Ossetano aminoacidi e derivati

- acetali

- Fosfati di inositol

- Eptosi

- Ciclitoli e derivati

- Disaccaridi fosfati

- N-acilneuraminato-9-fosfati

- esosi fosfati

- aminoglicosidi di 2-deossistreptammina

- ossichinoni metilenici

- Alogochetoni

- Chetoni alfa-beta-insaturi ramificati in alfa

- O-benzoquinoni

- Ynols

- Disaccaridi

- chetoni alfa,beta-insaturi idrossi

- idrati carbonili

- P-quinomethanes

- Ketenes

- Alpha,beta-unsaturated ketones

- C-glucuronides

- O-galloylquinic acids and derivatives

- Ynolates

- N-glucuronides

- Pyranoid amino acids and derivatives

- aminozuccheri

- emiacetali

- Furanoid amino acids and derivatives

- Thioglycosides

- Ynones

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

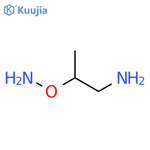

O,O'-Bis(2-aminopropyl)polypropyleneglycol | 9046-10-0 | C3H10N2O |

|

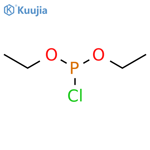

Diethyl chlorophosphite | 589-57-1 | C4H10ClO2P |

|

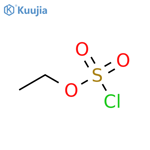

Chlorosulfuric Acid Ethyl Ester | 625-01-4 | C2H5O3SCL |

|

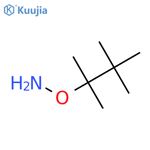

O-(2,3,3-trimethylbutan-2-yl)hydroxylamine | 1206612-30-7 | C7H17NO |

|

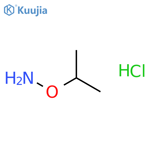

2-(Aminooxy)propane hydrochloride | 4490-81-7 | C3H10ClNO |

|

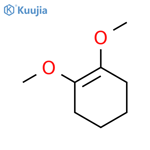

Cyclohexene, 1,2-dimethoxy- | 61860-72-8 | C8H14O2 |

|

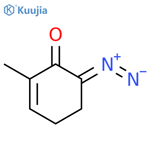

2-Cyclohexen-1-one, 6-diazo-2-methyl- | 884879-27-0 | C7H8N2O |

|

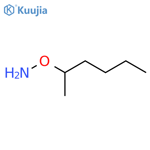

O-(hexan-2-yl)hydroxylamine | 82703-28-4 | C6H15NO |

|

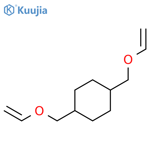

1,4-Bis((vinyloxy)methyl)cyclohexane | 17351-75-6 | C12H20O2 |

|

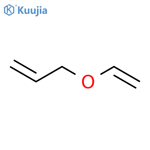

Allyl Vinyl Ether | 3917-15-5 | C5H8O |

Letteratura correlata

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

Fornitori consigliati

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati